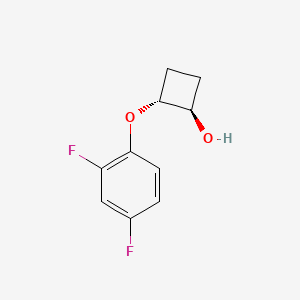
(1R,2R)-2-(2,4-difluorophenoxy)cyclobutan-1-ol
Vue d'ensemble
Description
“(1R,2R)-2-(2,4-difluorophenoxy)cyclobutan-1-ol” is a chemical compound with the CAS Number: 2150066-33-2 . It has a molecular weight of 200.18 . The compound is used in scientific research due to its unique structure, which enables various applications such as drug synthesis, catalysis, and material science.
Molecular Structure Analysis
The IUPAC name of the compound is “(1R,2R)-2-(2,4-difluorophenoxy)cyclobutan-1-ol” and its InChI Code is "1S/C10H10F2O2/c11-6-1-3-9(7(12)5-6)14-10-4-2-8(10)13/h1,3,5,8,10,13H,2,4H2/t8-,10-/m1/s1" . This suggests that the compound contains a cyclobutanol ring with a 2,4-difluorophenoxy group attached to it.Applications De Recherche Scientifique
Synthesis and Structural Studies
- Stereodivergent Syntheses: The compound has been used in the synthesis of enantiomeric and diastereomeric bis(cyclobutane) β-dipeptides, representing the first reported β-amino acid oligomers with two directly linked cyclobutane residues (Izquierdo et al., 2002).
- Catalytic Asymmetric Hydroformylation: It has been used in rhodium-catalyzed asymmetric hydroformylation, achieving high stereoselectivity (Hayashi et al., 1979).
Photochemical and Structural Reactions
- Photochemical Dimerization: The compound has shown the ability to dimerize under sunlight in chloroform solution to form a corresponding cyclobutane derivative (Schwarzer & Weber, 2014).
- Crystal Engineering in Pharmaceuticals: It has been used in crystal engineering to construct caffeic acid derivatives with potential applications in pharmaceuticals and degradable polymeric materials (Wang et al., 2020).
Chemical Reactions and Mechanisms
- Stereochemistry and Mechanism: The compound's stereochemistry and reaction mechanisms have been studied, particularly in reverse ene reactions of related cyclobutanes (Getty & Berson, 1991).
- Synthesis of Cyclobutanes and Cyclobutenes: It's been used in catalytic enantioselective [2+2] cycloadditions to access cyclobutanes and cyclobutenes, crucial for the synthesis of biologically significant molecules (Xu, Conner, & Brown, 2015).
Mécanisme D'action
The mechanism of action of this compound is not specified in the sources I found. Its mechanism of action would depend on its use, for example, in drug synthesis or catalysis.
It is in the form of an oil . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not mentioned in the sources I found.
Propriétés
IUPAC Name |
(1R,2R)-2-(2,4-difluorophenoxy)cyclobutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c11-6-1-3-9(7(12)5-6)14-10-4-2-8(10)13/h1,3,5,8,10,13H,2,4H2/t8-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RULZTBBXCPFLDO-PSASIEDQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1O)OC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1O)OC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



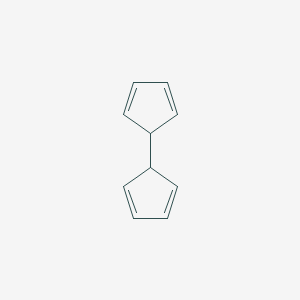
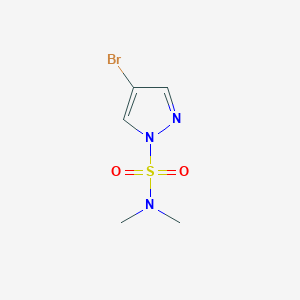
![2-Hydroxy-3-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde](/img/structure/B3116159.png)
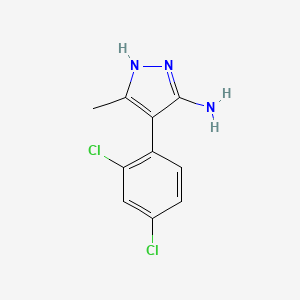


![2-[(3-Cyanophenyl)carbamoyl]benzoic acid](/img/structure/B3116181.png)
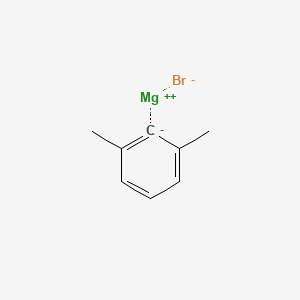
![2-(4-Chloro-phenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine](/img/structure/B3116192.png)
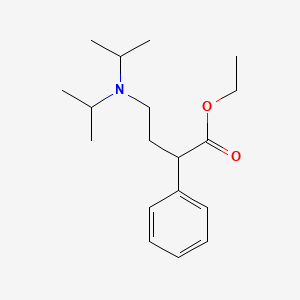
![2-[4-(3-Bromopropoxy)phenyl]ethanol](/img/structure/B3116201.png)

![Tert-butyl N-[(3S,4R)-4-hydroxypyrrolidin-3-yl]carbamate](/img/structure/B3116212.png)
![(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6,7,7,7-tetrafluoro-6-(trifluoromethyl)heptan-2-yl]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one](/img/structure/B3116235.png)